molecular formula C17H19N3O3 B2568991 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1448123-32-7

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2568991
CAS No.: 1448123-32-7
M. Wt: 313.357
InChI Key: BVJOPQGXJSHOGV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (CAS 1448123-32-7) is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.35 g/mol. Its structure is characterized by a 2-methylimidazo[1,2-a]pyridine core substituted at the 3-position with a carboxamide group that features a furan-3-ylmethyl and a 2-methoxyethyl moiety . This compound belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class of heterocyclic small molecules, which have been identified in scientific literature as a scaffold of significant interest in medicinal chemistry . While the specific biological profile of this analog is not fully detailed in public sources, related IPA derivatives have been extensively investigated for their potent in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Some compounds in this class, such as Q203, are known to target the QcrB subunit of the cytochrome bc1 complex in the mycobacterial electron transport chain, suggesting a potential mechanism of action for related molecules . This reagent is provided for research purposes to support investigations in infectious disease, heterocyclic chemistry, and the development of novel therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-16(20-7-4-3-5-15(20)18-13)17(21)19(8-10-22-2)11-14-6-9-23-12-14/h3-7,9,12H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJOPQGXJSHOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N(CCOC)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2

Molecular Weight : 252.29 g/mol
IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral targets, particularly in inhibiting SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range. For instance, related compounds have demonstrated IC50 values as low as 1.55 μM, indicating strong antiviral potential .
  • Neurological Effects : Compounds with similar structures have been evaluated for their effects on NMDA receptors, which are crucial in synaptic plasticity and memory function. Certain furan derivatives have been identified as agonists at specific NMDA receptor subtypes, showing varying potencies that could be leveraged for therapeutic applications in neurological disorders .

Biological Activity Data Table

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Activity TypeCompound VariantIC50 Value (μM)Reference
AntiviralF8–B221.55
NMDA Receptor Agonist3-(5-furanyl)carboxamido-2-aminopropanoic acid0.074
CytotoxicityF8–B6>100

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study focused on the development of non-peptidomimetic inhibitors targeting the Mpro of SARS-CoV-2 highlighted the efficacy of derivatives structurally similar to this compound. The compound F8-B22 was noted for its significant antiviral activity with an IC50 value of 1.55 μM, showcasing its potential as a therapeutic agent against COVID-19 .

Case Study 2: Neurological Applications

Another investigation assessed the impact of furan-based compounds on NMDA receptor activity. The study revealed that certain analogs acted as partial agonists at NMDA receptor subtypes, suggesting their utility in treating conditions like Alzheimer’s disease and schizophrenia. The compound 8p was particularly noted for its high efficacy at GluN1/2C receptors with an EC50 value of 0.074 μM .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Nitrogen

N-Isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Compound 10, )
  • Structure : Isobutyl substituent on the amide nitrogen.
  • Synthesis : Uses EDC/HOBt coupling with N,N-diisopropylethylamine in dichloromethane.
  • Key Difference : The branched alkyl chain (isobutyl) may reduce solubility compared to the target compound’s methoxyethyl group.
N-[4-(Diethylamino)phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide (47ab, )
  • Structure: Aromatic diethylaminophenyl substituent.
  • Synthesis : HBTU-mediated coupling with DIPEA.
N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide ()
  • Structure : 4-Fluorophenyl substituent.
  • Key Difference : Fluorine’s electronegativity may improve metabolic stability and membrane permeability relative to the target’s furan group.

Thiazolidinone Derivatives ()

These compounds replace the amide nitrogen with a thiazolidin-3-yl ring, further substituted with halogenated or hydroxylated aryl groups:

  • Example : N-(2-(3-fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide.
  • Synthesis : Condensation of aldehyde, thioglycolic acid, and APS catalyst.

Cycloalkyl and Aromatic Substituents ()

  • N-(Cyclohexylmethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (18) :

    • Cyclohexylmethyl group increases lipophilicity, likely reducing aqueous solubility compared to the target compound.
    • NMR Data: Distinctive cyclohexyl proton signals (0.94–1.78 ppm) absent in the target compound’s spectrum.

Patent and Commercial Status

  • Target Compound : Listed in a product index (), indicating commercial availability for research use.
  • Thiazolidinone Analogues: Subject of patent opposition (), suggesting pharmaceutical relevance.
  • Fluorophenyl Derivatives : Marketed by multiple suppliers (), highlighting their established utility.

Q & A

Q. What are the established synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine precursors. Key steps include:

  • Condensation reactions to form the carboxamide core, using coupling agents like EDC or DCC in polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres .
  • Substituent introduction via nucleophilic substitution or alkylation, with careful control of temperature (e.g., 0–60°C) and stoichiometry to avoid side products .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Optimization focuses on solvent selection (e.g., DMF for solubility), catalyst loading (e.g., 1.2 eq. of base), and reaction time (8–24 hours) to maximize yield .

Q. Which analytical techniques are essential for structural validation of this compound?

Critical techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) to confirm substituent connectivity and regiochemistry, particularly for distinguishing furan and methoxyethyl groups .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 369.18 for C₁₈H₂₁N₃O₃) .
  • HPLC-PDA for purity assessment, using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are used for preliminary biological evaluation?

Initial screening often includes:

  • Cytotoxicity assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition studies (e.g., kinase profiling) to identify potential targets like EGFR or CDK2 .
  • Solubility and stability tests in PBS or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., variable IC₅₀ across studies) are addressed by:

  • Standardizing assay protocols (e.g., consistent cell passage numbers, serum-free conditions) .
  • Cross-validating targets using siRNA knockdown or CRISPR-edited cell lines to confirm mechanism .
  • Meta-analysis of structural analogs to identify substituent-dependent activity trends (e.g., thiophene vs. furan effects) .

Q. What methodologies elucidate structure-activity relationships (SAR) for anticancer activity?

SAR studies employ:

  • Systematic substituent variation : Replacing the methoxyethyl group with cyclopropane or fluorinated chains to modulate lipophilicity and target affinity .
  • Pharmacophore modeling to identify critical hydrogen-bond acceptors (e.g., furan oxygen) .
  • Bioisosteric replacement : Swapping the imidazo[1,2-a]pyridine core with triazolopyrimidine to enhance metabolic stability .

Q. What computational strategies predict binding modes with kinase targets?

Advanced in silico approaches include:

  • Molecular docking (AutoDock Vina, Glide) to simulate interactions with ATP-binding pockets of kinases like Aurora A .
  • Molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over 100-ns trajectories .
  • Free-energy perturbation to quantify substituent contributions to binding affinity .

Q. How are pharmacokinetic properties optimized without compromising efficacy?

Strategies include:

  • Prodrug design : Esterifying the carboxamide to improve oral bioavailability .
  • Lipid nanoparticle encapsulation to enhance aqueous solubility and reduce hepatic clearance .
  • Metabolic stability assays (e.g., liver microsome incubation) to identify labile sites for deuteration or fluorination .

Q. What experimental designs mitigate off-target effects in cellular models?

Approaches involve:

  • Kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase inhibition .
  • Transcriptomic analysis (RNA-seq) to detect unintended pathway activation .
  • Cytokine release assays to assess immunotoxicity risks .

Q. How are advanced spectroscopic techniques applied to resolve structural ambiguities?

Techniques include:

  • X-ray crystallography to determine absolute configuration of chiral centers .
  • NOESY NMR to confirm spatial proximity between the methoxyethyl and furan groups .
  • Solid-state NMR to analyze polymorphic forms affecting solubility .

Q. What strategies address metabolic instability in preclinical studies?

Solutions involve:

  • Isotope labeling (e.g., ¹⁴C tracing) to track metabolite formation .
  • Structural modification : Replacing the furan ring with thiazole to reduce CYP450-mediated oxidation .
  • Co-administration with CYP inhibitors (e.g., ketoconazole) in animal models .

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